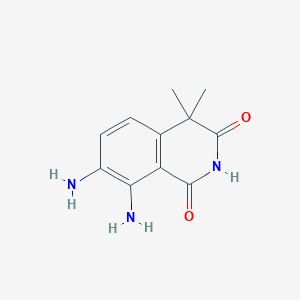
1,3(2H,4H)-Isoquinolinedione, 7,8-diamino-4,4-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3(2H,4H)-Isoquinolinedione, 7,8-diamino-4,4-dimethyl- is a chemical compound with the molecular formula C11H13N3O2 It is known for its unique structure, which includes two amino groups and two methyl groups attached to an isoquinolinedione core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3(2H,4H)-Isoquinolinedione, 7,8-diamino-4,4-dimethyl- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as isoquinoline derivatives.
Amination Reaction: The introduction of amino groups at the 7 and 8 positions of the isoquinoline ring is achieved through an amination reaction. Common reagents for this step include ammonia or primary amines.
Methylation: The addition of methyl groups at the 4 position is carried out using methylating agents like methyl iodide or dimethyl sulfate.
Oxidation: The final step involves the oxidation of the isoquinoline ring to form the isoquinolinedione structure. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of 1,3(2H,4H)-Isoquinolinedione, 7,8-diamino-4,4-dimethyl- may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: These reactors allow for the continuous addition of reagents and removal of products, improving efficiency.
Catalysts: The use of catalysts can enhance reaction rates and selectivity.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
化学反应分析
Types of Reactions
1,3(2H,4H)-Isoquinolinedione, 7,8-diamino-4,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the isoquinolinedione structure to other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
科学研究应用
1,3(2H,4H)-Isoquinolinedione, 7,8-diamino-4,4-dimethyl- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism by which 1,3(2H,4H)-Isoquinolinedione, 7,8-diamino-4,4-dimethyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds with active sites, while the isoquinolinedione core can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
1,3(2H,4H)-Isoquinolinedione, 7,8-diamino-4-methyl-: Lacks one methyl group compared to the target compound.
1,3(2H,4H)-Isoquinolinedione, 7,8-diamino-4,4-diethyl-: Contains ethyl groups instead of methyl groups.
1,3(2H,4H)-Isoquinolinedione, 7,8-diamino-4,4-diphenyl-: Contains phenyl groups instead of methyl groups.
Uniqueness
1,3(2H,4H)-Isoquinolinedione, 7,8-diamino-4,4-dimethyl- is unique due to the presence of both amino and methyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
99911-03-2 |
|---|---|
分子式 |
C11H13N3O2 |
分子量 |
219.24 g/mol |
IUPAC 名称 |
7,8-diamino-4,4-dimethylisoquinoline-1,3-dione |
InChI |
InChI=1S/C11H13N3O2/c1-11(2)5-3-4-6(12)8(13)7(5)9(15)14-10(11)16/h3-4H,12-13H2,1-2H3,(H,14,15,16) |
InChI 键 |
JBEITPZFEQEJLB-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2=C(C(=C(C=C2)N)N)C(=O)NC1=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile, 7-methyl-](/img/structure/B12286688.png)
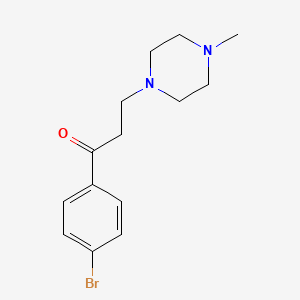
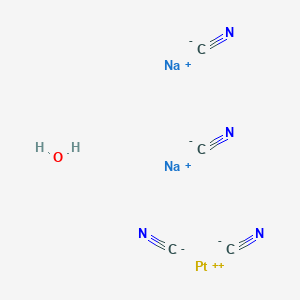
![methyl 4-(3-ethoxycarbonyloxy-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12286716.png)
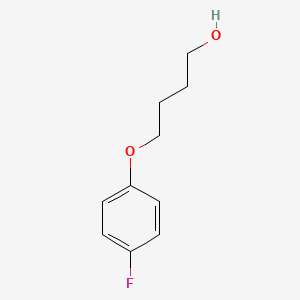

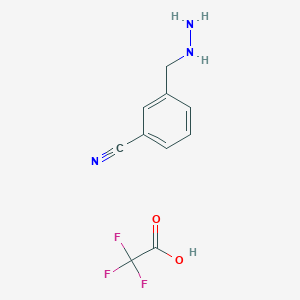
![2-[(Ethylthio)carbonyl]-5-oxo-1-pyrrolidinecarboxylic Acid tert-Butyl Ester](/img/structure/B12286725.png)

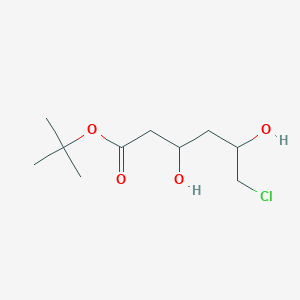
![8-Aminobicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B12286745.png)
